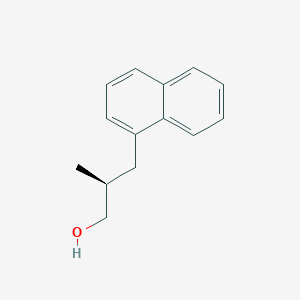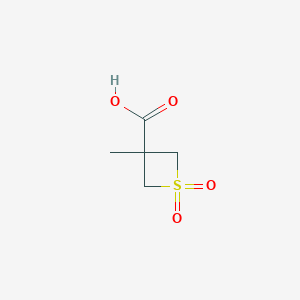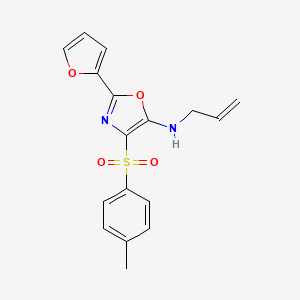![molecular formula C23H18N4O4 B2604199 4-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-3-硝基苯甲酰胺 CAS No. 898428-46-1](/img/structure/B2604199.png)
4-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-3-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” is a chemical compound that has gained interest in the field of medicinal chemistry. It is a quinazolinone derivative, a class of compounds known for their diverse biological properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the amidation of 2-aminobenzoic acid derivatives . In one study, a novel quinazolinone analogue was synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazoline ring, respectively .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
Chemical Reactions Analysis
Quinazolinone derivatives are reactive compounds. For instance, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive, as shown by its ease of condensation with aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the presence of functional groups .
科学研究应用
Antibacterial Activity
This compound has been studied for its antibacterial properties. It has shown potent activity against various gram-positive and gram-negative microorganisms, including Klebsiella pneumoniae , Proteus vulgaris , and Staphylococcus epidermidis . This suggests its potential use in developing new antibacterial agents.
Antitubercular Potential
The compound has demonstrated significant antitubercular activity. It has been effective against the Mycobacterium tuberculosis strain H37Rv, which indicates its potential as a therapeutic agent in the treatment of tuberculosis .
Anti-HIV Properties
Researchers have explored the compound for its anti-HIV effects. It has shown activity against HIV1 and HIV2, suggesting its potential as a lead compound for the development of new anti-HIV medications .
Anticancer Research
Quinazolinone derivatives, like the one , are known for their anticancer properties. They can act as kinase inhibitors and have potential applications in targeted cancer therapies .
Enzyme Inhibition
These compounds have been identified as potential enzyme inhibitors. They could be used to modulate biological pathways that are crucial for the survival of pathogens, making them targets for drug development .
Green Chemistry Synthesis
The compound’s derivatives have been synthesized using green chemistry approaches, which is an environmentally friendly method. This not only provides a sustainable way to produce these compounds but also enhances their applicability in various fields .
作用机制
While the specific mechanism of action for “4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide” is not explicitly mentioned in the search results, quinazolinone derivatives have been shown to exhibit various biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-HIV activities .
未来方向
Quinazolinone derivatives, including “4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide”, continue to be an area of interest in medicinal chemistry due to their diverse biological properties . Future research may focus on synthesizing new analogues and evaluating their biological activities for potential therapeutic applications.
属性
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-10-11-16(12-21(14)27(30)31)22(28)25-17-6-5-7-18(13-17)26-15(2)24-20-9-4-3-8-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUYNSPCIFLMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2604117.png)

![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate](/img/structure/B2604122.png)
![8-(2-Bromobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2604124.png)
![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2604127.png)
![2-[(2-Chloroacetyl)amino]-N,N-diphenylacetamide](/img/structure/B2604128.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B2604129.png)



![N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2604134.png)
![1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane](/img/structure/B2604135.png)
![7-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B2604136.png)